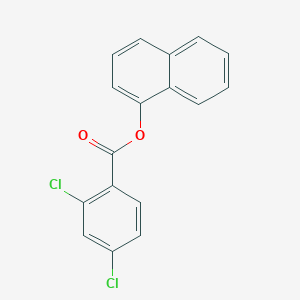![molecular formula C19H21ClN2O B5804434 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide, also known as JNJ-193, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
作用机制
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of pain and inflammation. By inhibiting COX-2, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide has been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of microglia, which are involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide is its potent analgesic and anti-inflammatory effects, which make it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
Several future directions for the study of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide include:
1. Studying the pharmacokinetics and pharmacodynamics of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide in vivo to determine its efficacy and safety in humans.
2. Investigating the potential of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neuropathic pain.
3. Studying the mechanism of action of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide in more detail to identify new targets for drug development.
4. Developing new formulations of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide that improve its solubility and bioavailability.
5. Investigating the potential of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成方法
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neuropathic pain. Several studies have shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-7-16(14(2)11-13)19(23)21-15-6-8-18(17(20)12-15)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNINMYPIUSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)

![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)


![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)
